Selenochroman-4-one–Derived Hybrid B8 Achieves Sub‑μg/mL MIC Against Fluconazole‑Resistant Candida albicans
The selenochroman-4-one–semicarbazone hybrid molecule designated B8, derived directly from the selenochroman-4-one scaffold, demonstrated an MIC of 0.25 μg/mL against Candida albicans and maintained potent activity against four fluconazole‑resistant strains, with MIC values ranging from 0.5 to 2 μg/mL [1]. This performance contrasts sharply with the clinical antifungal fluconazole, which is ineffective against these resistant isolates. In the same study, the precursor selenochroman-4-ones served as the baseline, and the hybrid molecules exhibited significant improvement in antifungal activity, validating the scaffold as a productive starting point for resistance‑breaking optimization [1]. The microdilution broth method (CLSI guidelines) was used against five pathogenic strains, including fluconazole‑sensitive and fluconazole‑resistant Candida albicans (strains 103, 100, SC5314), Cryptococcus neoformans, and Candida zeylanoides [1][2].
| Evidence Dimension | In vitro antifungal MIC (μg/mL) against fluconazole‑resistant Candida albicans strains |
|---|---|
| Target Compound Data | MIC = 0.5–2 μg/mL (hybrid molecule B8 derived from selenochroman-4-one) |
| Comparator Or Baseline | Fluconazole: ineffective against resistant strains (resistance confirmed in the assay) |
| Quantified Difference | B8 active at 0.5–2 μg/mL where fluconazole fails; against fluconazole‑sensitive C. albicans, B8 MIC = 0.25 μg/mL |
| Conditions | In vitro microdilution broth assay (CLSI M27-A3); five pathogenic fungal strains; tested at Shenyang Pharmaceutical University |
Why This Matters
This direct evidence demonstrates that the selenochroman-4-one scaffold enables the design of derivatives that overcome clinically relevant fluconazole resistance, a key unmet need in antifungal drug development where fluconazole and other azoles are failing.
- [1] Xu H, Su X, Liu XQ, Zhang KP, Hou Z, Guo C. Design, synthesis and biological evaluation of novel semicarbazone-selenochroman-4-ones hybrids as potent antifungal agents. Bioorganic & Medicinal Chemistry Letters. 2019;29(23):126726. doi:10.1016/j.bmcl.2019.126726 View Source
- [2] Xu H, Hu YK, Guo MB, Huang AS, Su X, Guo C. Design, synthesis and antifungal activity of novel selenochroman-4-one derivatives. Chemical Papers. 2017;71(12):2455-2463. doi:10.1007/s11696-017-0239-z View Source
